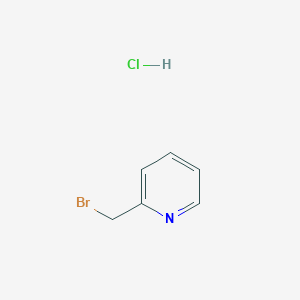2-(Bromomethyl)pyridine hydrochloride
CAS No.: 421552-94-5
Cat. No.: VC14393906
Molecular Formula: C6H7BrClN
Molecular Weight: 208.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 421552-94-5 |
|---|---|
| Molecular Formula | C6H7BrClN |
| Molecular Weight | 208.48 g/mol |
| IUPAC Name | 2-(bromomethyl)pyridine;hydrochloride |
| Standard InChI | InChI=1S/C6H6BrN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H |
| Standard InChI Key | QJYHMWJJNWZWCH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)CBr.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
2-(Bromomethyl)pyridine hydrochloride features a pyridine ring substituted with a bromomethyl group at the 2-position, paired with a hydrochloride ion. The molecular structure confers polarity and reactivity, particularly at the brominated carbon, which is susceptible to nucleophilic attack. The pyridine nitrogen provides weak basicity, with a pKa of approximately 3.5 for the protonated form .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 208.483 | |
| Exact Mass | 206.945 | |
| LogP | 2.778 | |
| PSA | 12.89 Ų |
The compound’s logP value indicates moderate lipophilicity, facilitating solubility in polar aprotic solvents like acetone or dimethylformamide (DMF) .
Spectroscopic Data
-
NMR: The -NMR spectrum in DMSO-d6 shows a singlet at δ 4.85 ppm for the bromomethyl (–CH2Br) group and aromatic protons between δ 7.4–8.6 ppm .
-
IR: Stretching vibrations at 680 cm (C–Br) and 1600 cm (C=N) confirm functional groups .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A validated synthesis involves treating 2-(bromomethyl)pyridine hydrobromide with potassium carbonate in acetone under inert conditions .
Reaction Scheme:
Procedure:
-
Degassing: 760 mg (3 mmol) of 2-(bromomethyl)pyridine hydrobromide and 436 mg (3.15 mmol) of potassium carbonate are degassed under vacuum for 1 hour .
-
Reaction: Dry acetone (10 mL) is added, and the mixture is stirred under argon at 25°C for 7 hours .
-
Workup: The solvent is evaporated, and the product is extracted with diethyl ether (3 × 10 mL) to yield a pink oil with quantitative efficiency .
Table 2: Synthesis Conditions
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Time | 7 hours |
| Solvent | Acetone |
| Yield | ~100% |
Scalability and Industrial Considerations
Industrial production may employ continuous-flow reactors to enhance yield and purity. Automation ensures precise control over stoichiometry and reaction kinetics, critical for maintaining batch consistency .
Applications in Organic Synthesis
Nucleophilic Substitutions
The bromomethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols), enabling the synthesis of pyridine-based ligands and pharmaceuticals. For example, reaction with piperazine yields -(pyridin-2-ylmethyl)piperazine, a precursor to kinase inhibitors .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with arylboronic acids produce biaryl derivatives, valuable in materials science and drug design .
Example Reaction:
| Aspect | Detail |
|---|---|
| Storage | Cool, dry, inert atmosphere |
| Handling | Use PPE (gloves, goggles) |
| Disposal | Incinerate or neutralize |
Exposure Mitigation
-
Ventilation: Use fume hoods to avoid inhalation.
-
Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Research and Development
Material Science Innovations
The compound’s ability to form stable coordination complexes with transition metals (e.g., Cu, Pd) underpins its use in catalytic systems and conductive polymers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume